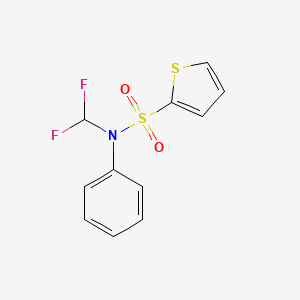

N-(difluoromethyl)-N-phenyl-2-thiophenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(difluoromethyl)-N-phenyl-2-thiophenesulfonamide and related compounds involves multiple steps, including fluorination, sulfonation, and the introduction of the phenyl group. Synthesis approaches vary, with some methods focusing on high selectivity and yield under controlled conditions. For example, the synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers highlight the intricate balance between reagent choice and reaction conditions to achieve desired fluoroalkylated thiophenes (Facchetti et al., 2004).

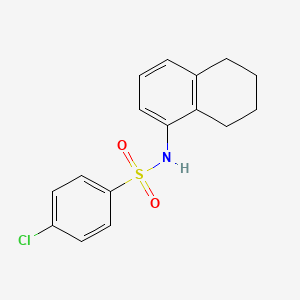

Molecular Structure Analysis

Molecular structure analysis of such compounds typically employs spectroscopic methods and computational modeling to determine the arrangement of atoms and the electronic structure. Studies on similar sulfonamide compounds have used density functional theory (DFT) to optimize geometry and analyze the electronic structure, providing insights into the molecular stability and reactivity (Kanagavalli et al., 2022).

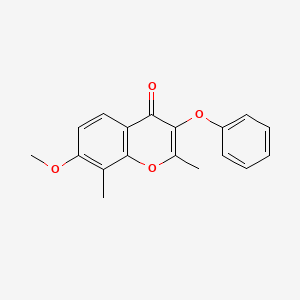

Chemical Reactions and Properties

N-(Difluoromethyl)-N-phenyl-2-thiophenesulfonamide participates in various chemical reactions, reflecting its reactivity towards electrophiles and nucleophiles. The synthesis and stability study of 2-(1,1-difluoroalkyl) thiophenes demonstrates the compound's reactivity and potential as a building block for further chemical synthesis (Kiryanov et al., 2001).

Physical Properties Analysis

The physical properties of N-(difluoromethyl)-N-phenyl-2-thiophenesulfonamide, such as melting point, boiling point, and solubility, are crucial for its handling and application in further reactions. These properties are often determined through experimental measurements under various conditions. For compounds with similar structures, differential scanning calorimetry and thermogravimetric analysis provide detailed insights into their thermal stability and phase transitions (Facchetti et al., 2004).

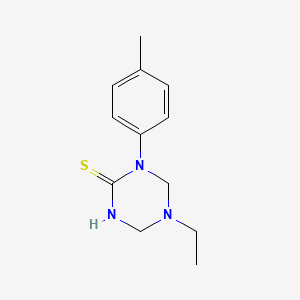

Chemical Properties Analysis

The chemical properties of N-(difluoromethyl)-N-phenyl-2-thiophenesulfonamide, including its acidity, basicity, and reactivity towards other chemical species, are integral to its application in synthesis and material science. Research on sulfonamides incorporating triazole moieties, for example, sheds light on the compound's potential as an inhibitor, highlighting the relationship between structure and function (Nocentini et al., 2016).

Mécanisme D'action

The mechanism of action of difluoromethylated compounds is largely dependent on their chemical structure and the type of bond formation involved in the difluoromethylation process . For example, Eflornithine, an ornithine decarboxylase inhibitor, is used to prevent relapse of high-risk neuroblastoma in pediatric and adult patients .

Safety and Hazards

Orientations Futures

The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development in the future . The 18F-difluoromethyl group has been largely underexploited in (pre)clinical radiotracers due to a lack of user-friendly radiosynthetic routes . Future directions in the radiosynthesis of [18F]CF2H compounds and their application in tracer radiosynthesis are being explored .

Propriétés

IUPAC Name |

N-(difluoromethyl)-N-phenylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2S2/c12-11(13)14(9-5-2-1-3-6-9)18(15,16)10-7-4-8-17-10/h1-8,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHJRINDOMBKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C(F)F)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 7114523 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5631705.png)

![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[3-(1H-pyrazol-1-yl)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5631712.png)

![3-(5-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5631723.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5631731.png)

![1'-(2H-1,2,3-benzotriazol-2-ylacetyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631732.png)

![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5631739.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5631752.png)

![N,5-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5631778.png)